Cas no 1806957-30-1 (3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine)

3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine
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- インチ: 1S/C8H4BrF2N3O2/c9-2-5-4(3-12)1-6(7(10)11)13-8(5)14(15)16/h1,7H,2H2
- InChIKey: IPWRPMRRHLYJHZ-UHFFFAOYSA-N
- SMILES: BrCC1C([N+](=O)[O-])=NC(C(F)F)=CC=1C#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- トポロジー分子極性表面積: 82.5
- XLogP3: 1.9
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041260-500mg |
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine |
1806957-30-1 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029041260-1g |
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine |
1806957-30-1 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029041260-250mg |
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine |
1806957-30-1 | 97% | 250mg |
$950.40 | 2022-03-31 |
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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9. Book reviews
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridineに関する追加情報
Professional Introduction to 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806957-30-1)
3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806957-30-1) is a highly versatile and synthetically valuable compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of a bromomethyl group, a cyano substituent, and a difluoromethyl moiety on a pyridine backbone, make it an attractive building block for the development of novel bioactive molecules.
The compound's molecular structure imparts a high degree of reactivity, particularly the bromomethyl group, which is well-known for its ability to participate in various nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making it an invaluable intermediate in the synthesis of complex organic molecules. The cyano group further enhances its synthetic utility by serving as a versatile handle for further functionalization, while the difluoromethyl group is recognized for its ability to modulate metabolic stability and binding affinity in drug candidates.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target increasingly complex biological pathways. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs due to its favorable pharmacokinetic properties and ability to interact with biological targets. The specific substitution pattern of 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine positions it as a promising candidate for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in the discovery of new pharmaceuticals. The combination of the bromomethyl, cyano, and difluoromethyl groups provides multiple opportunities for structural diversification, enabling researchers to explore new chemical space with the aim of identifying more effective and selective drug candidates. For instance, recent studies have demonstrated that pyridine derivatives with similar substitution patterns exhibit potent activity against various therapeutic targets, including kinases and transcription factors.
The difluoromethyl group, in particular, has been extensively studied for its ability to improve drug-like properties such as lipophilicity and metabolic stability. This moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles, thereby increasing their clinical efficacy. In contrast, the cyano group can serve as a pharmacophore or be further modified to introduce additional functionality. The presence of these features makes 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine a valuable starting point for the synthesis of novel compounds with tailored biological activities.
The synthetic utility of this compound has also been highlighted in several recent publications. Researchers have leveraged its reactive bromomethyl group to introduce various nucleophiles, including amines, alcohols, and thiols, thereby generating libraries of derivatives for high-throughput screening. Additionally, the cyano group has been used as a precursor for further functionalization via reduction or hydrolysis reactions. These strategies have enabled the rapid exploration of structural diversity and have led to the discovery of several promising lead compounds.
In addition to its pharmaceutical applications, 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine has shown potential in agrochemical research. Pyridine derivatives are well-documented for their role as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The unique combination of substituents in this compound may confer novel biological activities that could be exploited in crop protection strategies.
The compound's versatility extends beyond its use as an intermediate; it can also serve as a scaffold for developing new materials with specialized properties. For example, pyridine-based molecules have been explored in the design of metal-organic frameworks (MOFs) and other functional materials due to their ability to form stable coordination complexes with transition metals. The presence of multiple reactive sites in 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine could facilitate its incorporation into these materials, leading to innovative applications in catalysis and gas storage.
In conclusion, 3-(Bromomethyl)-4-cyano-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806957-30-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features provide numerous opportunities for synthetic manipulation and functionalization, making it an invaluable tool for drug discovery and material science applications. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical entities.
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